7-ethyl-4,7-dimethyl-1-[(2-phenylethyl)thio]-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
The compound belongs to a class of highly specialized heterocyclic compounds that have garnered interest due to their unique structural features and potential applications. These compounds are part of a broader family of heterocyclic compounds that include pyrimidines, triazoles, and thieno derivatives, known for their complex synthesis, distinct molecular structures, and varied chemical properties.
Synthesis Analysis
The synthesis of such compounds typically involves multi-step reactions, starting with the formation of core heterocyclic structures followed by functionalization through various chemical reactions. For example, the synthesis of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives involves heterocyclization, nucleophilic displacement, and cyclocondensation steps to introduce the desired functional groups and complete the complex heterocyclic system (Davoodnia et al., 2008).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of multiple rings, including pyrimidine, triazole, and thieno rings. X-ray crystallography and spectroscopic methods such as IR, 1H NMR, and mass spectrometry are commonly used to elucidate the structure. For instance, the structure of pyrano[4',3':4,5]thieno[3,2-e]-1,2,4-triazolo[2,3-c]pyrimidines has been determined through X-ray crystallographic studies, providing insights into the arrangement of atoms within the molecule and the nature of its three-dimensional structure (Oganisyan et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of these compounds often includes reactions such as alkylation, acylation, and nucleophilic substitution, enabling the introduction or modification of functional groups. These reactions are crucial for further diversification of the molecular structure and enhancement of the compound's properties for specific applications. The preparation and reactions of related compounds, demonstrating their versatility and reactivity in chemical transformations, highlight the synthetic utility of such heterocyclic compounds (Youssef et al., 2011).
properties
IUPAC Name |
12-ethyl-7,12-dimethyl-3-(2-phenylethylsulfanyl)-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S2/c1-4-22(2)12-15-16(13-28-22)30-19-17(15)18(27)25(3)20-23-24-21(26(19)20)29-11-10-14-8-6-5-7-9-14/h5-9H,4,10-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNQOXPPJPGDRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(C4=NN=C(N34)SCCC5=CC=CC=C5)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethyl-4,7-dimethyl-1-[(2-phenylethyl)sulfanyl]-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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